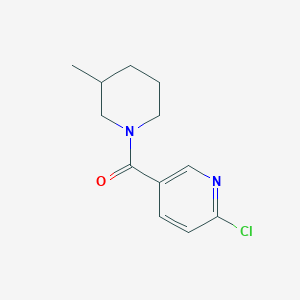
2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine is a chemical compound with the molecular formula C12H15ClN2O . It has a molecular weight of 238.72 . The compound is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine is 1S/C12H15ClN2O/c1-9-3-2-6-15(8-9)12(16)10-4-5-11(13)14-7-10/h4-5,7,9H,2-3,6,8H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine is a solid compound . It has a molecular weight of 238.71 . The compound is typically stored at room temperature and is available in an oil form .Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine: is a derivative of trifluoromethylpyridine (TFMP), which is extensively used in the agrochemical industry. The TFMP moiety is a key structural component in active ingredients for crop protection. More than 20 new agrochemicals containing TFMP have been introduced, with fluazifop-butyl being a notable example .
Pharmaceutical Development
The piperidine moiety is present in more than twenty classes of pharmaceuticals, including several approved drugs and many candidates undergoing clinical trials. The unique physicochemical properties conferred by the fluorine atom and the pyridine ring make TFMP derivatives valuable in drug development .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, TFMP derivatives, including those related to 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine , are used in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval .
Synthesis of Piperidine Derivatives
The compound serves as an intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial for designing drugs and are significant in the pharmaceutical industry. The development of fast and cost-effective methods for synthesizing substituted piperidines is a key research area .
Development of Neonicotinoid Compounds
2-Chloro-5-(chloromethyl)pyridine: , a related compound, is used for synthesizing new neonicotinoid compounds. By extension, 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine could also be utilized for developing novel insecticides within this class .
Organic Synthesis Research
The compound is involved in organic synthesis research, particularly in the development of organic compounds containing fluorine. The effects of fluorine on the biological activities and physical properties of compounds have made fluorinated chemicals an important topic of research .
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it can be harmful if swallowed . The safety signal word for this compound is “Danger” and the precautionary statements include P301 (If swallowed) and P310 (Immediately call a poison center or doctor/physician) .
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9-3-2-6-15(8-9)12(16)10-4-5-11(13)14-7-10/h4-5,7,9H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVYSCHTBOJEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid](/img/structure/B2922907.png)
![N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2922908.png)
![4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2922911.png)
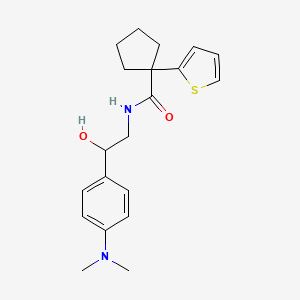
![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyridine-2-carboxylate](/img/structure/B2922915.png)
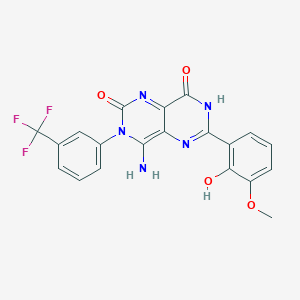
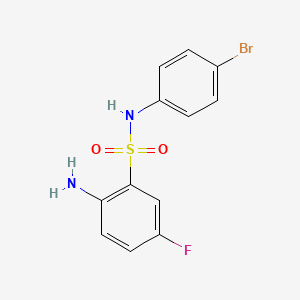
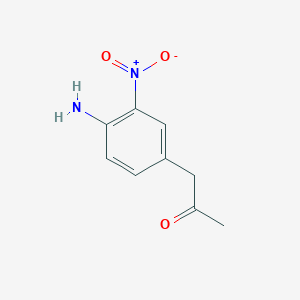
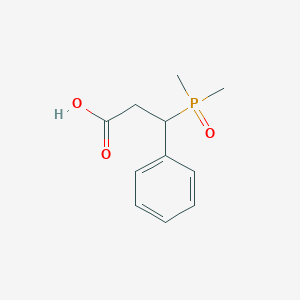
![N-(2-cyanophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2922925.png)
![2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one](/img/structure/B2922927.png)
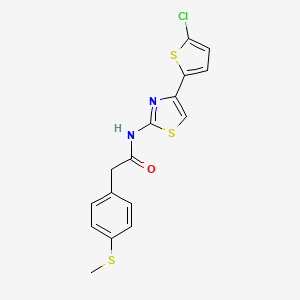
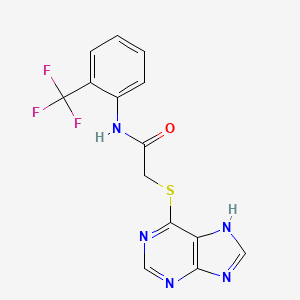
![2-(isopropylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2922930.png)